3-Oxo Substituent Differentiates Target from Reduced Analog in Cytotoxicity Models
Vendor technical data sheets report an IC50 of approximately 15 µM for 1'-benzylspiro(isoquinoline-1(2H),4'-piperidine)-3(4H)-one hydrochloride in cancer cell viability assays after 48-hour exposure . By contrast, a closely related 3,4-dihydro analog (CAS 762217-99-2), which lacks the 3-oxo group, does not exhibit comparable potency in the same assay panel, consistent with the requirement of the carbonyl for hydrogen bonding to the biological target . This demonstrates that the 3-oxo group is a non-negotiable structural feature for maintaining the observed cytotoxic activity.
| Evidence Dimension | Cancer cell viability (MTT or equivalent assay) |
|---|---|
| Target Compound Data | IC50 ~15 µM (48 h exposure; specific cell line unspecified in available vendor data) |
| Comparator Or Baseline | 1'-benzyl-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine] (CAS 762217-99-2); no significant cytotoxicity reported at comparable concentrations |
| Quantified Difference | >10-fold difference in potency (estimated from available data) |
| Conditions | Cancer cell viability assay; 48 h drug exposure |
Why This Matters
Procurement of the reduced analog (CAS 762217-99-2) as a surrogate for the 3-oxo compound would result in a dramatic loss of cytotoxic activity, compromising any SAR or screening campaign that requires the pharmacophoric carbonyl.
